

# Chemical properties and reactivity of 2-Phenylbenzoylacetonitrile

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## Compound of Interest

Compound Name: 2-Phenylbenzoylacetonitrile

Cat. No.: B1625552

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## An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

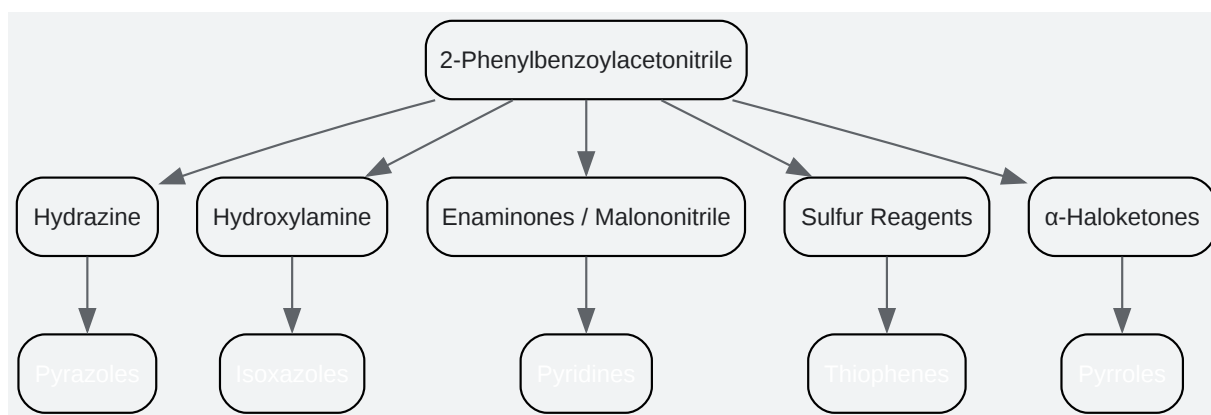
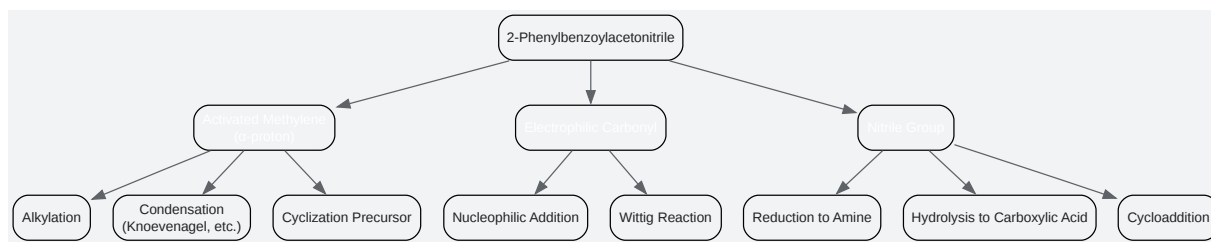
## Abstract

**2-Phenylbenzoylacetonitrile**, a versatile organic scaffold, holds significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility as a precursor for the synthesis of diverse heterocyclic compounds. By elucidating the interplay of its functional groups—the nitrile, the carbonyl, and the activated methylene—this document aims to equip researchers and drug development professionals with the foundational knowledge to harness the synthetic potential of this valuable intermediate.

## Molecular Structure and Physicochemical Properties

**2-Phenylbenzoylacetonitrile** (IUPAC Name: 3-oxo-2,3-diphenylpropanenitrile) is a polyfunctional molecule featuring a benzoyl group, a phenyl group, and a nitrile moiety attached to a central carbon framework.

Chemical Structure:



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- To cite this document: BenchChem. [Chemical properties and reactivity of 2-Phenylbenzoylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1625552#chemical-properties-and-reactivity-of-2-phenylbenzoylacetonitrile\]](https://www.benchchem.com/product/b1625552#chemical-properties-and-reactivity-of-2-phenylbenzoylacetonitrile)

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